molecular formula C18H27N3O2 B7352599 1-[[(3R,4R)-1-methyl-4-phenylpyrrolidin-3-yl]methyl]-3-(oxan-4-yl)urea

1-[[(3R,4R)-1-methyl-4-phenylpyrrolidin-3-yl]methyl]-3-(oxan-4-yl)urea

Cat. No. B7352599
M. Wt: 317.4 g/mol
InChI Key: OATJYBXYWWTXSN-WBVHZDCISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[[(3R,4R)-1-methyl-4-phenylpyrrolidin-3-yl]methyl]-3-(oxan-4-yl)urea is a synthetic compound that has gained significant attention due to its potential applications in scientific research. This compound is commonly referred to as MP-10 and is a potent and selective inhibitor of the dopamine transporter. MP-10 has been shown to have promising therapeutic potential in the treatment of various neurological and psychiatric disorders.

Mechanism of Action

The mechanism of action of MP-10 involves the inhibition of the dopamine transporter, which is responsible for the reuptake of dopamine from the synapse. By inhibiting the dopamine transporter, MP-10 increases the concentration of dopamine in the synapse, leading to increased activation of dopamine receptors. This increased activation of dopamine receptors is believed to underlie the therapeutic effects of MP-10 in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
MP-10 has been shown to have several biochemical and physiological effects. In addition to its effects on dopamine levels, MP-10 has also been shown to affect other neurotransmitters, including serotonin and norepinephrine. MP-10 has also been shown to have effects on various brain regions, including the prefrontal cortex, striatum, and nucleus accumbens.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using MP-10 in lab experiments is its selectivity for the dopamine transporter. This selectivity allows for more precise manipulation of dopamine levels in the brain, which can be useful in studying the role of dopamine in various neurological and psychiatric disorders. However, one of the limitations of using MP-10 is its potential for off-target effects on other neurotransmitter systems. Additionally, the synthesis of MP-10 is relatively complex, which can make it difficult to obtain in large quantities.

Future Directions

There are several future directions for research on MP-10. One area of interest is the development of more potent and selective inhibitors of the dopamine transporter. Additionally, there is a need for more research on the long-term effects of MP-10 on neurotransmitter systems and brain function. Finally, there is a need for more research on the potential therapeutic applications of MP-10 in various neurological and psychiatric disorders.

Synthesis Methods

The synthesis of MP-10 involves several steps, starting with the reaction of 4-phenylpyrrolidin-3-one with methylmagnesium bromide to produce 1-methyl-4-phenylpyrrolidin-3-ol. This intermediate is then reacted with 1,4-dibromobutane to produce the corresponding oxan-4-ol. Finally, the urea derivative is formed through the reaction of the oxan-4-ol with isocyanate. The overall yield of the synthesis is approximately 30%.

Scientific Research Applications

MP-10 has been extensively studied for its potential applications in scientific research. One of the primary areas of interest is its potential therapeutic effects in the treatment of various neurological and psychiatric disorders. MP-10 has been shown to be a potent inhibitor of the dopamine transporter, which is involved in the regulation of dopamine levels in the brain. Dopamine is a neurotransmitter that plays a critical role in the regulation of mood, motivation, and reward. Abnormal dopamine levels have been implicated in various neurological and psychiatric disorders, including Parkinson's disease, depression, and addiction.

properties

IUPAC Name

1-[[(3R,4R)-1-methyl-4-phenylpyrrolidin-3-yl]methyl]-3-(oxan-4-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O2/c1-21-12-15(17(13-21)14-5-3-2-4-6-14)11-19-18(22)20-16-7-9-23-10-8-16/h2-6,15-17H,7-13H2,1H3,(H2,19,20,22)/t15-,17+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OATJYBXYWWTXSN-WBVHZDCISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C(C1)C2=CC=CC=C2)CNC(=O)NC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@H]([C@@H](C1)C2=CC=CC=C2)CNC(=O)NC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.